molecular formula C11H6O4 B150248 Isobergaptol CAS No. 21339-45-7

Isobergaptol

Cat. No.: B150248
CAS No.: 21339-45-7
M. Wt: 202.16 g/mol
InChI Key: OOWBIFOFDYBTAE-UHFFFAOYSA-N
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Description

Isobergaptol is a naturally occurring organic compound classified as a furanocoumarin. It is known for its presence in various plants and has been studied for its potential biological activities. The compound has a molecular formula of C11H6O4 and a molecular weight of 202.16 g/mol . This compound is characterized by its furan ring fused to a coumarin structure, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobergaptol can be synthesized through several methods. One common synthetic route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of 5-hydroxyfuran-2-carboxylic acid derivatives can yield this compound under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as plants that are rich in furanocoumarins. The extraction process may include solvent extraction, steam distillation, or supercritical fluid extraction to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Isobergaptol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: The compound can be reduced to yield dihydro derivatives.

    Substitution: this compound can participate in substitution reactions, particularly at the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

5-hydroxyfuro[2,3-h]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6O4/c12-8-5-9-7(3-4-14-9)11-6(8)1-2-10(13)15-11/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWBIFOFDYBTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C1C(=CC3=C2C=CO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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